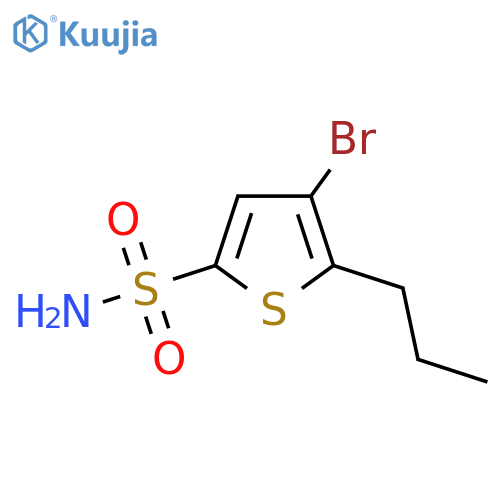

Cas no 2137831-14-0 (4-bromo-5-propylthiophene-2-sulfonamide)

4-bromo-5-propylthiophene-2-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-bromo-5-propylthiophene-2-sulfonamide

- 2137831-14-0

- EN300-1117678

-

- インチ: 1S/C7H10BrNO2S2/c1-2-3-6-5(8)4-7(12-6)13(9,10)11/h4H,2-3H2,1H3,(H2,9,10,11)

- InChIKey: CZGXJCXCGGZMKR-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(S(N)(=O)=O)SC=1CCC

計算された属性

- せいみつぶんしりょう: 282.93363g/mol

- どういたいしつりょう: 282.93363g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 96.8Ų

4-bromo-5-propylthiophene-2-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1117678-1g |

4-bromo-5-propylthiophene-2-sulfonamide |

2137831-14-0 | 95% | 1g |

$1256.0 | 2023-10-27 | |

| Enamine | EN300-1117678-0.25g |

4-bromo-5-propylthiophene-2-sulfonamide |

2137831-14-0 | 95% | 0.25g |

$1156.0 | 2023-10-27 | |

| Enamine | EN300-1117678-0.5g |

4-bromo-5-propylthiophene-2-sulfonamide |

2137831-14-0 | 95% | 0.5g |

$1207.0 | 2023-10-27 | |

| Enamine | EN300-1117678-5g |

4-bromo-5-propylthiophene-2-sulfonamide |

2137831-14-0 | 95% | 5g |

$3645.0 | 2023-10-27 | |

| Enamine | EN300-1117678-5.0g |

4-bromo-5-propylthiophene-2-sulfonamide |

2137831-14-0 | 5g |

$3645.0 | 2023-06-09 | ||

| Enamine | EN300-1117678-2.5g |

4-bromo-5-propylthiophene-2-sulfonamide |

2137831-14-0 | 95% | 2.5g |

$2464.0 | 2023-10-27 | |

| Enamine | EN300-1117678-0.1g |

4-bromo-5-propylthiophene-2-sulfonamide |

2137831-14-0 | 95% | 0.1g |

$1106.0 | 2023-10-27 | |

| Enamine | EN300-1117678-1.0g |

4-bromo-5-propylthiophene-2-sulfonamide |

2137831-14-0 | 1g |

$1256.0 | 2023-06-09 | ||

| Enamine | EN300-1117678-10.0g |

4-bromo-5-propylthiophene-2-sulfonamide |

2137831-14-0 | 10g |

$5405.0 | 2023-06-09 | ||

| Enamine | EN300-1117678-0.05g |

4-bromo-5-propylthiophene-2-sulfonamide |

2137831-14-0 | 95% | 0.05g |

$1056.0 | 2023-10-27 |

4-bromo-5-propylthiophene-2-sulfonamide 関連文献

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

4-bromo-5-propylthiophene-2-sulfonamideに関する追加情報

Professional Introduction to 4-bromo-5-propylthiophene-2-sulfonamide (CAS No. 2137831-14-0)

4-bromo-5-propylthiophene-2-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 2137831-14-0, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This heterocyclic sulfonamide derivative combines a thiophene core with bromine and propyl substituents, making it a versatile scaffold for further chemical modifications and biological evaluations. The compound's unique structural features position it as a promising candidate for developing novel therapeutic agents, particularly in addressing unmet medical needs.

The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a privileged scaffold in drug discovery due to its ability to interact with biological targets through π-stacking and hydrogen bonding. In 4-bromo-5-propylthiophene-2-sulfonamide, the presence of a bromine atom at the 4-position enhances its reactivity, allowing for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. This flexibility is particularly valuable in constructing more complex molecules for drug development.

The sulfonamide moiety at the 2-position introduces polarity and potential hydrogen bonding capabilities, which can improve binding affinity to biological targets. Sulfonamides are well-documented pharmacophores in medicinal chemistry, featured in numerous approved drugs across various therapeutic areas, including antibacterial, antiviral, and anticancer agents. The incorporation of this group into the thiophene framework of 4-bromo-5-propylthiophene-2-sulfonamide suggests potential applications in modulating enzyme activity or receptor interactions.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of small molecules like 4-bromo-5-propylthiophene-2-sulfonamide with high precision. These studies indicate that the compound may exhibit inhibitory activity against certain kinases or other enzymes implicated in diseases such as cancer and inflammation. The propyl substituent at the 5-position of the thiophene ring further influences the compound's physicochemical properties, including solubility and metabolic stability, which are critical factors in drug design.

In vitro studies have begun to explore the biological profile of 4-bromo-5-propylthiophene-2-sulfonamide, revealing intriguing interactions with target proteins. For instance, preliminary assays suggest that it may disrupt signaling pathways involved in tumor proliferation. Additionally, its structural similarity to known bioactive molecules makes it an attractive candidate for structure-based drug design approaches. By leveraging high-throughput screening technologies, researchers can rapidly assess the compound's efficacy against a broad spectrum of targets.

The synthesis of 4-bromo-5-propylthiophene-2-sulfonamide involves multi-step organic transformations that require precise control over reaction conditions. Key synthetic steps include bromination of a thiophene precursor, followed by propylation and sulfonamide formation. Advances in synthetic methodologies have improved both yield and purity, enabling more efficient production scales suitable for preclinical studies. The availability of high-quality starting materials and optimized synthetic routes has accelerated the exploration of this compound's therapeutic potential.

As interest in thiophene-based scaffolds grows, so does the need for comprehensive characterization of derivatives like 4-bromo-5-propylthiophene-2-sulfonamide. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide essential insights into its molecular structure and conformational dynamics. These data are critical for understanding how the compound interacts with biological systems and for guiding further derivatization efforts.

The pharmaceutical industry continues to invest in novel sulfonamide compounds due to their broad therapeutic applications. The unique combination of structural features in 4-bromo-5-propylthiophene-2-sulfonamide positions it as a valuable building block for future drug candidates. By integrating cutting-edge synthetic strategies with rigorous biological evaluation, researchers aim to uncover new treatments targeting diseases with significant unmet medical needs.

Future directions for research on 4-bromo-5-propylthiophene-2-sulfonamide include exploring its role in modulating immune responses or combating antibiotic-resistant pathogens. Its ability to be modified at multiple positions allows for tailored optimization toward specific biological outcomes. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating laboratory findings into clinical applications.

In conclusion, 4-bromo-5-propylthiophene-2-sulfonamide (CAS No. 2137831-14-0) represents a promising avenue in medicinal chemistry, combining structural diversity with functional potential. Its investigation aligns with contemporary trends toward innovative drug discovery, leveraging heterocyclic scaffolds and sulfonamide pharmacophores to address complex diseases. As research progresses, this compound is poised to contribute significantly to advancements in therapeutic development.

2137831-14-0 (4-bromo-5-propylthiophene-2-sulfonamide) 関連製品

- 2137766-55-1(1-(Propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one)

- 2172632-05-0(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-4-hydroxybenzoic acid)

- 946327-95-3(3-chloro-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzamide)

- 74370-96-0(methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate)

- 2680711-96-8(3-(3-Ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid)

- 206265-18-1(tert-butyl N-[(4-sulfamoylphenyl)methyl]carbamate)

- 326014-15-7(3-(2Z)-3-(2,4-dimethylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene-1-phenylurea)

- 85661-09-2(O-2-(4-chlorophenyl)ethylhydroxylamine)

- 861212-48-8((E)-N-{[1-methyl-2-(4-methylpiperazin-1-yl)-1H-indol-3-yl]methylidene}hydroxylamine)

- 131496-21-4(2-Hydroxy-1-(naphthalen-1-yl)ethan-1-one)